Lipophilicity (logP): 2-Ethylbenzothiazole Exhibits ~5-Fold Higher Partition Coefficient than 2-Methylbenzothiazole
The Computed logP (ChemAxon) of 2-ethyl-1,3-benzothiazole is 2.94, compared with 2.24 for 2-methylbenzothiazole—a difference of ΔlogP = +0.70 log units [1]. This corresponds to an approximately 5-fold higher octanol–water partition coefficient for the 2-ethyl derivative. The ALOGPS method yields an even larger separation: logP 3.5 (2-ethyl) vs. logP 2.95 (2-methyl), a difference of ΔlogP = +0.55 [1][2]. For context, the unsubstituted benzothiazole has a reported measured logP of 2.01 [3], placing the 2-ethyl derivative approximately 0.93 log units (ChemAxon) above the parent scaffold.
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.94 (ChemAxon); logP = 3.5 (ALOGPS) |
| Comparator Or Baseline | 2-Methylbenzothiazole: logP = 2.24 (ChemAxon), logP = 2.95 (ALOGPS); Benzothiazole (unsubstituted): logP = 2.01 (measured) |
| Quantified Difference | ΔlogP (ChemAxon) = +0.70 vs. 2-methyl; ΔlogP (ALOGPS) = +0.55 vs. 2-methyl; ΔlogP = +0.93 vs. unsubstituted benzothiazole |
| Conditions | Computational prediction: ChemAxon and ALOGPS algorithms; measured logP for unsubstituted benzothiazole from QSARDB |
Why This Matters
A 5-fold difference in lipophilicity can significantly alter membrane permeability, organic-aqueous extraction efficiency, and protein binding—critical factors when selecting a benzothiazole building block for medicinal chemistry or agrochemical lead optimization.
- [1] FooDB. Showing Compound 2-Ethylbenzothiazole (FDB019716). Predicted Properties: logP 2.94 (ChemAxon), logP 3.5 (ALOGPS). Retrieved from https://foodb.ca/compounds/FDB019716 View Source
- [2] ContaminantDB. 2-Methylbenzothiazole: logP 2.95 (ALOGPS), logP 2.24 (ChemAxon). Retrieved from https://contaminantdb.ca View Source
- [3] QSARDB. Benzothiazole: Measured logP 2.01 (experimental value). Retrieved from https://www.qsardb.org View Source
